molecular formula C6H6FNO2 B12500801 5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one

5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one

Cat. No.: B12500801
M. Wt: 143.12 g/mol
InChI Key: MAFDQIKLRYGTHM-UHFFFAOYSA-N
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Description

5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one is a fluorinated pyridinone derivative of interest in medicinal chemistry and drug discovery. With the molecular formula C6H6FNO2, this compound serves as a versatile chemical building block. The pyridinone core is a privileged scaffold in pharmacology, known for its ability to act as a bioisostere for amides and pyrimidines, and to serve as a key hinge-binding motif in the design of kinase inhibitors . The structure features both a hydrogen bond donor and multiple acceptors, which facilitates target engagement with biological proteins. The hydroxymethyl group at the 3-position provides a handle for further synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the creation of compound libraries. The fluorine atom at the 5-position is a common modification used to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity. Pyridinone-based compounds have demonstrated a broad spectrum of biological activities in research, including use as inhibitors of kinases such as Bruton's Tyrosine Kinase (Btk) for the potential treatment of autoimmune diseases and hematological malignancies . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H6FNO2

Molecular Weight

143.12 g/mol

IUPAC Name

5-fluoro-3-(hydroxymethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H6FNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-2,9H,3H2,(H,8,10)

InChI Key

MAFDQIKLRYGTHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1F)CO

Origin of Product

United States

Preparation Methods

Preparation of 5-Fluoro-3-nitropyridin-2(1H)-one Intermediate

A critical initial step involves the nitration of 5-fluoropyridin-2-ol under carefully controlled conditions. The following table summarizes experimental conditions and yields reported in the literature:

Reagents Conditions Workup Yield Reference
Concentrated H₂SO₄ (1 mL), fuming HNO₃ (1 mL) Ice bath cooling, warming to ambient temperature, then heating to 85°C for 2 hours Cooling, pouring onto ice-water, filtering precipitate 43%
Concentrated H₂SO₄ (2.7 mL), fuming HNO₃ (1 mL) Initial cooling (ice bath), warming to room temperature, then heating at 65°C for 2.5 hours Pouring onto ice-water, pH adjustment to 2.5 with Na₂CO₃, extraction with ethyl acetate 40%
Concentrated H₂SO₄, fuming HNO₃ Heating at 65-80°C for 1 hour after dropwise addition of acid mixture Cooling to room temperature, pouring onto ice, precipitate collection by filtration 27-30%

The reaction mechanism involves electrophilic aromatic substitution at the 3-position of the pyridine ring, with the nitronium ion (NO₂⁺) acting as the electrophile. The fluorine at the 5-position influences the electronic distribution in the ring, affecting both the regioselectivity and reaction rate.

5-Fluoropyridin-2-ol + HNO₃/H₂SO₄ → 5-Fluoro-3-nitropyridin-2(1H)-one

Experimental evidence indicates that temperature control is critical during the nitration process, with temperatures between 65-85°C providing the optimal balance between reaction rate and selectivity.

Reduction of Nitro Group to Introduce Hydroxymethyl Functionality

The conversion of the nitro group to hydroxymethyl functionality typically involves multiple steps:

  • Reduction of the nitro group to an amino group
  • Diazotization of the amino group
  • Hydrolysis to introduce a hydroxyl group
  • Oxidation to an aldehyde
  • Reduction to the hydroxymethyl group

Carboxylate Reduction Approach

An alternative and potentially more efficient route involves the reduction of 5-Fluoro-3-carboxypyridin-2(1H)-one or its ester derivatives.

Synthesis of 5-Fluoro-3-carboxypyridin-2(1H)-one

This key intermediate can be prepared through oxidation of 5-fluoro-3-methylpyridin-2(1H)-one or through directed metallation approaches of appropriate precursors. The carboxylic acid functionality at the 3-position can be introduced using various methodologies:

5-Fluoro-3-methylpyridin-2(1H)-one → 5-Fluoro-3-carboxypyridin-2(1H)-one

Reduction to Hydroxymethyl Group

The reduction of the carboxylic acid or ester functionality to the hydroxymethyl group typically employs selective reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄). Based on methodology reported for similar compounds, the following protocol has been adapted:

  • Dissolve 5-Fluoro-3-carboxypyridin-2(1H)-one or its methyl ester in THF/methanol mixture
  • Cool the solution to 0-5°C
  • Add LiBH₄ in portions while maintaining temperature
  • Allow the reaction to warm to 20-25°C and stir until completion
  • Perform appropriate workup to isolate the hydroxymethyl product

The patent literature suggests that this approach typically yields between 65-80% of the desired product when applied to similar pyrazole structures.

Fluorination of 3-(Hydroxymethyl)pyridin-2(1H)-one

A third approach involves the direct fluorination of 3-(hydroxymethyl)pyridin-2(1H)-one at the 5-position.

Direct Electrophilic Fluorination

Electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® can be used to introduce the fluorine atom at the 5-position. However, this approach often suffers from regioselectivity issues and moderate yields.

Metal-Mediated Fluorination

Transition metal-catalyzed methods have emerged as powerful tools for selective C-H fluorination. The research on similar pyridine derivatives suggests the following conditions may be effective:

Fluorinating Agent Catalyst Solvent Temperature Time Expected Yield
Selectfluor® Pd(OAc)₂, AgOAc Acetonitrile 50-60°C 12-24 h 40-55%
NFSI Cu(OAc)₂ DCM/MeCN 30-40°C 24-48 h 35-50%

Directed Metalation Approaches

Drawing from related studies on pyridine derivatives, directed metalation approaches can be utilized for regioselective functionalization at the 3-position of appropriate 5-fluoropyridine precursors.

Lithiation-Based Strategy

As described in the literature for related compounds, a directed metalation strategy can be employed for introducing the hydroxymethyl group at the 3-position of 5-fluoropyridine derivatives:

1. Metallation of 5-fluoropyridine derivative
2. CO₂ quench or reaction with DMF
3. Further transformation to introduce the hydroxymethyl group

The research findings indicate two primary methods:

Method A : Directed metallation followed by CO₂ quench and esterification
Method C : Directed metallation followed by reaction with DMF, oxidation of aldehyde to acid, and esterification

According to the literature, Method A typically yields a complex mixture of products with approximately 31% yield of the desired product, while Method C can provide yields around 34%.

Hydroxylation of 5-Fluoropyridine Derivatives Using Biocatalytic Methods

Enzymatic and whole-cell biocatalytic approaches offer environmentally friendly alternatives for introducing hydroxyl groups into pyridine scaffolds.

Microbial Oxidation

Research on the oxyfunctionalization of pyridine derivatives using whole cells of microbial species has demonstrated potential for selective hydroxylation. The following table summarizes conversion rates for similar substrates:

Substrate Product Conversion %
Pyridin-2-amine Hydroxylated at the 5-position 99%
3-Fluoropyridin-2-amine Hydroxylated at the 5-position 43%
3-Bromopyridin-2-amine Hydroxylated at the 5-position 48%
3-Chloropyridin-2-amine 6-amino-5-chloro-pyridin-3-ol 88%

These findings suggest that biocatalytic approaches could potentially be adapted for the selective hydroxylation of 5-fluoropyridine derivatives at specific positions.

Optimization of Biocatalytic Conditions

For biocatalytic methods, temperature control is crucial. Research indicates that bioconversion is most rapid at 30-35°C, with a production rate of 7-7.4 mg (g biomass)⁻¹ h⁻¹. Higher temperatures (40-45°C) have been found to be unfavorable due to biocatalyst inactivation.

Comparative Analysis of Preparation Methods

The various methods for preparing this compound can be compared based on several criteria:

Method Advantages Disadvantages Overall Yield Scalability
Nitration-Based Pathway Well-established chemistry, readily available starting materials Multiple steps, moderate yields, uses corrosive reagents 15-25% (estimated) Moderate
Carboxylate Reduction Higher overall yields, fewer steps Requires careful control of reduction conditions 50-70% (estimated) Good
Direct Fluorination Single step from 3-(hydroxymethyl)pyridin-2(1H)-one Regioselectivity issues, moderate yields 35-55% Limited
Directed Metalation High regioselectivity Requires anhydrous conditions, sensitive to air/moisture 30-40% Moderate
Biocatalytic Methods Environmentally friendly, potential for high selectivity Longer reaction times, limited to laboratory scale 40-90% (substrate dependent) Limited

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-Fluoro-3-carboxypyridin-2(1H)-one.

    Reduction: this compound alcohol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridin-2(1H)-one derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one with structurally analogous compounds.

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 5-F, 3-(CH₂OH) C₆H₆FNO₂ 157.12 Enhanced solubility due to polar hydroxymethyl group
5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one 5-Br, 3-(CH₂OH) C₆H₆BrNO₂ 204.02 Higher molecular weight; bromine increases lipophilicity
5-(Hydroxymethyl)pyridin-2(1H)-one 5-(CH₂OH) C₆H₇NO₂ 141.13 Lacks fluorine; reduced electronegativity
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one 5-F, 1-CH₃, 3-NO₂ C₆H₅FN₂O₃ 172.11 Nitro group enhances electrophilicity, potential reactivity
5-(3-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one 5-(3-F-4-OCH₃-C₆H₃) C₁₂H₁₀FNO₂ 219.21 Aromatic substitution improves π-π stacking in binding

Key Observations:

  • Fluorine vs. Bromine: The bromo analog (204.02 g/mol) is heavier and more lipophilic than the fluoro derivative (157.12 g/mol), which may affect membrane permeability and pharmacokinetics .
  • Nitro and Methyl Groups: The nitro-substituted derivative () exhibits increased electrophilicity, which may enhance covalent binding but reduce metabolic stability compared to the hydroxymethyl analog .

Biological Activity

5-Fluoro-3-(hydroxymethyl)pyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom on the pyridine ring, which is known to enhance bioactivity by increasing lipophilicity and altering electron density. The hydroxymethyl group may also contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : It may interact with receptors involved in signaling pathways, influencing cellular responses.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
AnticancerExhibits cytotoxic effects on cancer cell lines, inducing apoptosis.
AntimicrobialDemonstrates antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryPotential to modulate inflammatory pathways through enzyme inhibition.
AntifungalShows antifungal properties against various fungal strains.

Case Studies

  • Anticancer Activity :
    A study reported that this compound induced apoptosis in HuTu 80 cells by dissipating mitochondrial membrane potential, suggesting a mechanism linked to mitochondrial dysfunction and subsequent cell death .
  • Antimicrobial Properties :
    In vitro tests demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The introduction of the fluorine atom was noted to enhance the binding affinity of the compound to bacterial targets, improving its efficacy .
  • Anti-inflammatory Effects :
    Research indicates that the compound may inhibit specific enzymes involved in inflammatory processes, potentially leading to therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The presence of the fluorine atom and hydroxymethyl group are critical for enhancing the biological activity of this compound. Studies suggest that:

  • Fluorination increases lipophilicity, facilitating better membrane penetration and target interaction.
  • Hydroxymethyl substitution can improve hydrogen bonding interactions with biological targets, enhancing potency.

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